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Introduction
Lorlatinib (PF-06463922) is a third-generation, macrocyclic tyrosine kinase inhibitor (TKI) that

potently and selectively targets Anaplastic Lymphoma Kinase (ALK) and ROS1

rearrangements.[1][2] Developed by Pfizer, it represents a significant advancement in the

treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have

developed resistance to earlier-generation TKIs and those with brain metastases.[1][2] The

unique macrocyclic structure of lorlatinib was designed to provide broad-spectrum activity

against various ALK resistance mutations, including the challenging G1202R mutation, while

maintaining high selectivity and the ability to penetrate the central nervous system (CNS).[2]

This technical guide provides a detailed overview of the initial synthesis pathways for lorlatinib
and its analogues, complete with experimental protocols, quantitative data, and visualizations

of key biological pathways and experimental workflows.

Core Synthesis of Lorlatinib
The synthesis of lorlatinib is a complex, multi-step process that has been optimized for large-

scale production. The core structure is assembled through a convergent approach, featuring

the preparation of two key fragments: an aminopyrazole nitrile fragment and a borylated aryl

fragment. These fragments are then coupled via a Suzuki cross-coupling reaction, followed by

a macrolactamization to form the characteristic 12-membered ring of lorlatinib.[1][2]
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Overall Synthetic Strategy
The overall synthetic strategy for lorlatinib can be visualized as a convergent process where

two complex intermediates are synthesized separately and then combined to form the

macrocyclic core.
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Overall synthetic strategy for lorlatinib.
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Experimental Protocols
The following protocols are summaries of procedures described in the scientific literature and

are intended for informational purposes. For detailed, step-by-step instructions, please refer to

the cited publications.[1][2][3]

1. Synthesis of the Aminopyrazole Nitrile Fragment

This multi-step synthesis begins with a commercially available pyrazole ester.

Bis-bromination: The pyrazole ester is subjected to bis-bromination to yield the

corresponding dibromopyrazole derivative.

N-methylation: The dibromopyrazole is then reacted with a protected methylamine

equivalent, introduced via treatment with a strong base like sodium hydride, to afford the N-

methylated intermediate.

Functional Group Transformation: The ester group is hydrolyzed to a carboxylic acid, which

is then converted to a primary amide. Subsequent dehydration of the amide yields the crucial

aminopyrazole nitrile fragment.

2. Synthesis of the Borylated Aryl Fragment

This synthesis starts with a commercially available ketone.

Enantioselective Reduction: The ketone is enantioselectively reduced to the corresponding

chiral alcohol. Biocatalytic methods employing ketoreductases have been found to be highly

efficient for this transformation on a large scale.[2]

Ether Formation: The chiral alcohol is activated, typically as a mesylate, and then undergoes

an SN2 displacement with 2-amino-3-hydroxypyridine to form the key pyridine ether linkage.

Functionalization and Borylation: The aryl iodide is carbonylated to a methyl ester. This is

followed by bromination of the pyridine ring and protection of the amino group. Finally, a

Miyaura borylation reaction is performed to generate the borylated aryl fragment required for

the Suzuki coupling.

3. Suzuki Coupling and Final Assembly
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Suzuki Coupling: The aminopyrazole nitrile fragment and the borylated aryl fragment are

coupled via a palladium-catalyzed Suzuki reaction. Slow addition of the borylated fragment

has been shown to minimize homocoupling side reactions.[2]

Deprotection and Hydrolysis: The protecting groups are removed under acidic conditions,

followed by a nitrile-sparing ester hydrolysis to yield the linear precursor for macrocyclization.

Macrolactamization: The final macrocyclic ring is formed through an amide bond formation.

This is typically achieved under high dilution conditions using a coupling reagent such as

HATU to favor the intramolecular reaction, yielding lorlatinib.[2]

Quantitative Data
The following table summarizes the reported yields for the key steps in the synthesis of

lorlatinib.

Step Reactants Product
Reagents/C
onditions

Yield (%) Reference

Enantioselect

ive Reduction

Commercial

Ketone
Chiral Alcohol

Ketoreductas

e
>95 [2]

Suzuki

Coupling

Aminopyrazol

e Nitrile

Fragment,

Borylated Aryl

Fragment

Coupled

Intermediate

Pd catalyst,

CsF,

Toluene/Wate

r, reflux

High [2]

Macrolactami

zation

Linear

Precursor

Lorlatinib

(acetic acid

solvate)

HATU,

triethylamine,

EtOAc/DMF,

slow addition

56 [2]

Synthesis of Lorlatinib Analogues
The development of lorlatinib has spurred the synthesis of various analogues aimed at

overcoming acquired resistance to ALK inhibitors.[4] Resistance often arises from secondary

mutations in the ALK kinase domain, with the G1202R and I1171N/S/T mutations being

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.benchchem.com/product/b560019?utm_src=pdf-body
https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.benchchem.com/product/b560019?utm_src=pdf-body
https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.chemicalbook.com/article/how-to-synthesize-lorlatinib.htm
https://www.benchchem.com/product/b560019?utm_src=pdf-body
https://www.benchchem.com/product/b560019?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4914285/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


particularly challenging.[4][5] The synthesis of these analogues often follows a similar

convergent strategy to that of lorlatinib, with modifications to one of the key fragments to

introduce new chemical moieties.

Strategies for Analogue Synthesis
Modification of the Pyrazole Fragment: Changes to the substituents on the pyrazole ring can

influence the binding affinity and selectivity of the inhibitor.

Modification of the Aryl Fragment: Alterations to the aryl portion of the molecule, including the

pyridine and phenyl rings, can impact potency against specific mutations and affect

pharmacokinetic properties.

Macrocycle Ring Size and Linker Modification: While the 12-membered macrocycle is a key

feature of lorlatinib, some research has explored analogues with different ring sizes or

linkers to optimize binding and overcome resistance.

Due to the proprietary nature of much of the research in this area, detailed experimental

protocols for many lorlatinib analogues are not publicly available. However, the general

synthetic principles outlined for lorlatinib can be adapted to produce a wide range of related

compounds.

Biological Pathways and Experimental Workflows
ALK and ROS1 Signaling Pathways
Lorlatinib exerts its therapeutic effect by inhibiting the constitutively active ALK and ROS1

fusion proteins found in certain cancers. These fusion proteins drive downstream signaling

pathways that promote cell proliferation and survival.
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Simplified ALK/ROS1 signaling pathway and inhibition by lorlatinib.

Experimental Workflow for Inhibitor Evaluation
The evaluation of new kinase inhibitors like lorlatinib and its analogues typically follows a

standardized workflow, moving from initial biochemical assays to cellular and finally in vivo

studies.
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General experimental workflow for kinase inhibitor evaluation.
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Conclusion
The synthesis of lorlatinib represents a significant achievement in medicinal chemistry,

employing a convergent and highly optimized pathway to construct a complex macrocyclic

inhibitor. The strategies developed for its synthesis have provided a foundation for the creation

of novel analogues aimed at addressing the ongoing challenge of drug resistance in ALK-

positive cancers. This technical guide provides a comprehensive overview of these synthetic

pathways, offering valuable insights for researchers and professionals in the field of drug

discovery and development. Further exploration of the cited literature is recommended for

those seeking to implement these synthetic strategies in their own research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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